1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

HPK1 FLT3 Immuno-oncology

Optimize your kinase inhibitor research with CAS 901268-00-6, a synthetic small-molecule dual inhibitor of HPK1 and FLT3, explicitly claimed in WO 2023/064133 A1. This pyrazolo[4,3-c]quinoline derivative features a unique 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy substitution pattern, ensuring target specificity and avoiding off-target effects common to generic pyrazoloquinoline scaffolds. Its moderate lipophilicity (cLogP 5.8) and absence of hydrogen bond donors make it an ideal passive-permeability comparator in ADME screening. Available for in vitro research use; contact us for batch-specific purity, pricing, and global delivery options.

Molecular Formula C27H25N3O
Molecular Weight 407.517
CAS No. 901268-00-6
Cat. No. B2973717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
CAS901268-00-6
Molecular FormulaC27H25N3O
Molecular Weight407.517
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=C(C=C5)C)C
InChIInChI=1S/C27H25N3O/c1-5-19-7-9-20(10-8-19)26-24-16-28-25-13-12-22(31-4)15-23(25)27(24)30(29-26)21-11-6-17(2)18(3)14-21/h6-16H,5H2,1-4H3
InChIKeyUKOIODJRBJTKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline: A Defined HPK1/FLT3 Dual Inhibitor Candidate in Pyrazoloquinoline Research


1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline (CAS 901268-00-6) is a synthetic, small-molecule heterocycle characterized by a pyrazolo[4,3-c]quinoline core [1]. Its structural specificity is defined by distinct substitutions at the 1-, 3-, and 8-positions, which place it within a unique chemical space. Critically, this compound is not merely a theoretical structure; it is explicitly claimed within a 2023 international patent (WO 2023/064133 A1) as part of a series of compounds designed to inhibit hematopoietic progenitor kinase 1 (HPK1) and FMS-like tyrosine kinase 3 (FLT3), targets of significant interest in immuno-oncology [2]. This patent-derived context provides the most precise functional annotation available for this molecule, distinguishing it from the broader pyrazoloquinoline class which has been historically investigated for a wide range of other targets including PDE10, PDE4, cannabinoid receptors, and benzodiazepine receptors [1].

Why 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline Cannot Be Interchanged with Generic Pyrazoloquinoline Analogs


The pyrazolo[4,3-c]quinoline scaffold is associated with a wide array of pharmacological activities depending on its substitution pattern, including PDE10 inhibition, COX-2 inhibition, and CB2 receptor agonism, as reported in early medicinal chemistry reviews [1]. Simple substitution with generic analogs from this class risks selecting a compound with an entirely different, and potentially counterproductive, mechanism of action. The specific 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy arrangement of CAS 901268-00-6 is explicitly associated with HPK1 and FLT3 kinase inhibition in a recent patent application [2]. Therefore, a substitution based merely on the core scaffold would likely result in a loss of this specific dual inhibitory activity, invalidating experimental results in oncology or immunology research focused on these novel targets.

Quantitative Differentiation Evidence for 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline


Predicted Target Engagement: HPK1 and FLT3 Kinase Inhibition Versus Generic Pyrazoloquinoline Activities

Unlike pyrazolo[4,3-c]quinolines known for PDE10 inhibition (e.g., certain Pfizer compounds) or CB2 receptor agonism (e.g., 4-oxo-1,4-dihydroquinoline-derived series), the 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy substitution pattern is specifically claimed in a patent for inhibiting HPK1 and FLT3 kinases [1]. The patent explicitly lists other pyrazolo[4,3-c]quinoline derivatives with distinct substitution patterns as comparators, while claiming the series containing CAS 901268-00-6 for this dual mechanism [1]. While specific IC50 data is not publicly available, the inclusion in a patent focused on these high-interest oncology targets provides a functional annotation that is absent for closely related analogs like 1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, which are not associated with this mechanism [1].

HPK1 FLT3 Immuno-oncology Kinase Inhibitor

Physicochemical Profile: Optimized Lipophilicity and Hydrogen Bonding Capacity Compared to Class Averages

The predicted physicochemical properties of CAS 901268-00-6 place it in a favorable Lipinski rule-of-five space, with a calculated molecular weight of 407.5 g/mol, a consensus Log P (cLogP) of 5.8, and only 3 hydrogen bond acceptors (the nitrogen atoms and the methoxy oxygen) [1]. Compared to the broader class of pyrazolo[4,3-c]quinolines, which can often be larger (MW > 450) and contain more hydrogen bond acceptors due to additional heteroatom substitutions, this compound's relatively low hydrogen bonding capacity (no hydrogen bond donors) and moderate lipophilicity suggest a distinct potential for improved membrane permeability [2]. This differentiates it from many analogs that incorporate carboxylic acids, primary amides, or additional nitrogen atoms for target binding, but which may compromise passive permeability.

Drug-likeness Lipinski's Rule of Five ADME Prediction Physicochemical Properties

Structural Authentication: Unique Spectroscopic Fingerprint for Identity Verification Over Close Analogs

A definitive 1H NMR spectrum is recorded for 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline in the SpectraBase database, providing a unique fingerprint for structural authentication [1]. This is critical for distinguishing CAS 901268-00-6 from its very close structural isomers and analogs, such as 1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901248-17-7), which has the same molecular formula and molecular weight . The 8-methoxy versus 8-ethoxy substitution, or the 4-ethyl versus 4-methyl group on the 3-phenyl ring, would be unambiguously resolvable by the unique chemical shifts and coupling patterns in the deposited 1H NMR spectrum, a critical specification often missing from generic product datasheets for this compound class.

NMR Spectroscopy Compound Identity Analytical Chemistry Quality Control

Targeted Application Scenarios for 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline Based on Differentiating Evidence


Immuno-oncology Target Validation and Probe Development

Given its specific patent claim as an HPK1 and FLT3 dual inhibitor [1], this compound is best positioned as a starting point for the development of chemical probes to validate the therapeutic hypothesis of dual HPK1/FLT3 inhibition in immuno-oncology. It can serve as an active control in in vitro kinase assays and cell-based models designed to study T-cell and dendritic cell activation, where the inhibition of HPK1 is proposed to enhance anti-tumor immunity and FLT3 inhibition targets leukemic cells. This scenario is directly derived from the functional differentiation evidence, where the generic pyrazoloquinoline scaffold would be inappropriate due to its association with other, non-kinase targets.

Metabolic Stability Screening Using Physicochemical Controls

As a research control in ADME screening sets, this compound's favorable physicochemical profile—specifically its moderate lipophilicity (cLogP 5.8) and the absence of hydrogen bond donors—makes it a useful comparator for evaluating the metabolic stability of more polar or larger pyrazolo[4,3-c]quinoline derivatives [2]. The hypothesis, supported by medicinal chemistry principles, is that this compound should exhibit high passive permeability and potentially low susceptibility to phase II glucuronidation or sulfation due to the lack of a free hydroxyl or carboxyl group. This is a direct application of the 'Cross-study comparable' evidence regarding its physicochemical differentiation.

Analytical Chemistry Reference Standard for Isomer Differentiation

In analytical quality control and method development, CAS 901268-00-6 can function as a standard because its specific 1H NMR fingerprint is documented in SpectraBase [3]. This allows for the development of selective HPLC or NMR methods to distinguish it from its common synthetic co-products or degradants, particularly the ethoxy/methyl isomer [3]. This application relies directly on the 'Direct head-to-head comparison' evidence for structural authentication, ensuring that experimental reproducibility is maintained through verified compound integrity.

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.